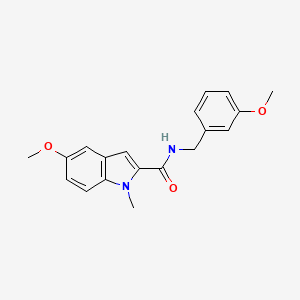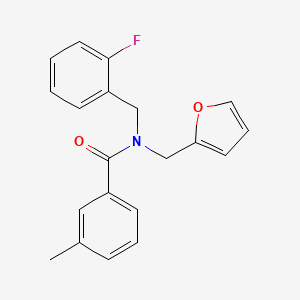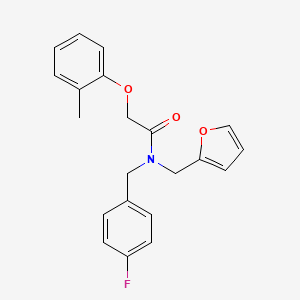
5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using methoxy reagents under controlled conditions.
Carboxamide Formation: The methoxylated indole is reacted with a carboxylic acid derivative to form the carboxamide group.
Benzylation: Finally, the compound is benzylated using 3-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to serotonin receptors, modulating neurotransmitter release and affecting neuronal signaling pathways. This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A hallucinogenic compound with similar structural features.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole core structure.
Uniqueness
5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other similar compounds, it may exhibit a different binding affinity and selectivity for various receptors, leading to unique therapeutic potential.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-17-8-7-16(24-3)10-14(17)11-18(21)19(22)20-12-13-5-4-6-15(9-13)23-2/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
KWNQSWHGFYPRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B11381718.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11381719.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide](/img/structure/B11381724.png)

![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381738.png)
![2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11381743.png)
![6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381744.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11381745.png)

![1-(3-chlorophenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381754.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylbutanamide](/img/structure/B11381764.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11381768.png)
![N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11381772.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]propanamide](/img/structure/B11381780.png)
